molecular formula C5H10BrN B13183580 2-Bromocyclopentan-1-amine

2-Bromocyclopentan-1-amine

Cat. No.: B13183580
M. Wt: 164.04 g/mol
InChI Key: YTSGAVHWZSBZAL-UHFFFAOYSA-N
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Description

2-Bromocyclopentan-1-amine is an organic compound with the molecular formula C5H10BrN. It is a brominated amine derivative of cyclopentane, characterized by the presence of a bromine atom and an amino group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclopentan-1-amine can be synthesized through several methods. One common approach involves the bromination of cyclopentanone followed by reductive amination. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Cyclopentan-1-amine derivatives.

    Oxidation: Nitroso, nitro, or imine derivatives.

    Reduction: Cyclopentylamine.

Scientific Research Applications

2-Bromocyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromocyclopentan-1-amine involves its interaction with specific molecular targets. The bromine atom and amino group confer unique reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromocyclopentan-1-amine is unique due to the presence of both a bromine atom and an amino group on the cyclopentane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.

Properties

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

IUPAC Name

2-bromocyclopentan-1-amine

InChI

InChI=1S/C5H10BrN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2

InChI Key

YTSGAVHWZSBZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)N

Origin of Product

United States

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